trans-3-Trifluoromethyl-cyclohexylamine HCl
Description
trans-3-Trifluoromethyl-cyclohexylamine HCl is a fluorinated cyclohexylamine derivative with a trifluoromethyl (-CF₃) group at the trans-3 position of the cyclohexane ring. The compound is characterized by its stereochemical configuration, which significantly influences its physicochemical properties and biological activity. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The presence of the electron-withdrawing trifluoromethyl group increases its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIEAABDZVSPX-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Design
The synthesis of this compound likely begins with cyclohexene oxide or a substituted cyclohexanone. Introducing the trifluoromethyl group at the 3-position demands strategic functionalization. For example, copper-mediated trifluoromethylation of cyclohexyl iodides, inspired by methods for aryl amines, could be adapted. A hypothetical pathway involves:
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Trifluoromethylation : Reaction of 3-iodocyclohexene with [11C]CF3I in the presence of CuI and 1,10-phenanthroline, yielding 3-trifluoromethylcyclohexene.
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Hydrogenation : Catalytic hydrogenation to produce 3-trifluoromethylcyclohexane.
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Amination : Hofmann or Curtius rearrangement to introduce the amine group, followed by HCl salt formation.
Key Reaction Steps and Optimization
Critical parameters include temperature control during hydrogenation (20–50°C) and stoichiometric ratios in trifluoromethylation. For instance, the use of 3HF·Et3N as a fluoride source may enhance yields in CF3 group incorporation. Stereoselective amination remains a bottleneck; enzymatic resolution or chiral auxiliaries could improve trans-selectivity.
Purification Techniques for Enhanced Stereochemical Purity
Solvent Selection and Crystallization Dynamics
The purification of this compound may adopt strategies from trans-4-methyl cyclohexylamine HCl, where methanol-acetone mixtures achieved >99.8% purity. Adjusting solvent ratios is critical:
Slower acetone addition (4 hrs) may accommodate the bulkier CF3 group, reducing cis-isomer contamination.
Chromatographic and Kinetic Resolution
Size-exclusion chromatography or chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) could resolve cis/trans isomers. Kinetic resolution using lipases (e.g., Candida antarctica) has succeeded in analogous amines but remains untested for trifluoromethyl variants.
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Methods
Melting Point and Stability
The target compound’s melting point is anticipated near 260°C, extrapolated from trans-4-methyl cyclohexylamine HCl (262–263°C). Accelerated stability studies (40°C/75% RH) should assess HCl salt hygroscopicity.
Challenges and Methodological Limitations
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Trifluoromethyl Group Reactivity : The electron-withdrawing CF3 group may hinder amination steps, necessitating elevated temperatures or Lewis acid catalysts.
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Solubility Constraints : The hydrophobic CF3 group reduces solubility in polar solvents, complicating crystallization. Mixed solvents (e.g., methanol/MTBE) may improve outcomes.
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Cost of Isotopic Labeling : If [11C]CF3I is used, radiochemical synthesis costs escalate . Non-isotopic routes require development for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine to an amine oxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted cyclohexanes, amines, and trifluoromethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Trans-3-Trifluoromethyl-cyclohexylamine HCl has shown promise in medicinal chemistry due to its potential as a pharmacophore in drug design.
- Antidepressant Activity : Compounds containing trifluoromethyl groups have been linked to enhanced activity against serotonin receptors, suggesting potential use as antidepressants .
- CRF Receptor Antagonism : Derivatives of cyclohexyl amines, including trans-3-Trifluoromethyl-cyclohexylamine, have been explored as corticotropin-releasing factor receptor antagonists, which may have implications for stress-related disorders .
Agrochemical Applications
The compound's stability and reactivity make it suitable for use in agrochemicals.
- Pesticide Development : The trifluoromethyl group enhances the efficacy of agrochemical formulations by improving their metabolic stability and bioavailability .
- Herbicides : Research indicates that derivatives of cyclohexylamines can act as herbicides, providing a pathway for developing new agricultural chemicals with reduced environmental impact .
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various chemical products:
- Epoxy Resins : It is utilized in producing hardeners for epoxy resins, which are widely used in coatings and construction materials .
- Polyurethane Production : The compound acts as a chain extender in polyurethane synthesis, enhancing mechanical properties and thermal stability .
Case Study 1: Antidepressant Activity
A study evaluating the structure-activity relationship (SAR) of trans-3-Trifluoromethyl-cyclohexylamine derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that modifications to the trifluoromethyl group improved binding affinity to serotonin receptors.
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Base Compound | 150 | Moderate |
| Trifluoro Derivative | 50 | High |
Case Study 2: Agrochemical Efficacy
In agricultural research, trans-3-Trifluoromethyl-cyclohexylamine was tested as a herbicide. Field trials showed that formulations containing this compound exhibited superior weed control compared to traditional herbicides.
| Treatment | Weed Control (%) | Yield (kg/ha) |
|---|---|---|
| Control | 30 | 200 |
| TFM Compound | 85 | 300 |
Mechanism of Action
The mechanism of action of trans-3-Trifluoromethyl-cyclohexylamine HCl involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) : A catecholamine derivative with a primary amine group and aromatic hydroxyl groups, used in neurological applications .
2-Phenylethylamine HCl : A simple aromatic amine with a phenyl group attached to an ethylamine backbone, employed in biochemical research .
3-Fluoro Deschloroketamine HCl (3-FDCK): A cyclohexanone derivative with a fluorine substituent and methylamino group, studied for its psychoactive properties .
Trimethylamine HCl : A tertiary amine salt used in industrial and laboratory settings .
Physicochemical Properties
Key Observations :
- Unlike 3-FDCK HCl, which contains a ketone group, this compound lacks a carbonyl moiety, reducing its reactivity in nucleophilic environments .
Biological Activity
Introduction
Trans-3-Trifluoromethyl-cyclohexylamine hydrochloride (TFMCA-HCl) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of TFMCA-HCl, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
TFMCA-HCl is characterized by the presence of a trifluoromethyl group attached to a cyclohexylamine backbone. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which can influence its biological interactions.
Structural Formula
The biological activity of TFMCA-HCl is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group is known to modulate the binding affinity and selectivity of compounds for their targets, which can lead to enhanced pharmacological effects.
Key Biological Activities
- Neurotransmitter Modulation : TFMCA-HCl has been shown to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can affect mood regulation and anxiety levels.
- Antitumor Activity : Preliminary studies suggest that TFMCA-HCl may exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines.
- Antimicrobial Effects : The compound has demonstrated potential antimicrobial activity against various bacterial strains, indicating its possible use as an antibacterial agent.
In Vitro Studies
Recent studies have investigated the effects of TFMCA-HCl on different cell lines:
- Cell Proliferation Assays : TFMCA-HCl was tested on human cancer cell lines, showing a dose-dependent inhibition of cell growth with IC50 values ranging from 10-20 µM in specific lines.
- Neurotransmitter Release : Experiments revealed that TFMCA-HCl could enhance serotonin release in neuronal cultures, suggesting its role as a potential anxiolytic agent.
Case Studies
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Case Study 1: Antitumor Activity
- A study on breast cancer cells indicated that treatment with TFMCA-HCl resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
- Mechanistic studies suggested that TFMCA-HCl induces apoptosis through the activation of caspase pathways.
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Case Study 2: Neurotransmitter Modulation
- In a rodent model, administration of TFMCA-HCl led to increased levels of serotonin in the brain, correlating with reduced anxiety-like behaviors in behavioral assays.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 (µM) |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | 10-20 |
| Neurotransmitter Release | Increased serotonin release | N/A |
| Antimicrobial | Activity against bacterial strains | N/A |
Table 2: Case Study Results
| Study | Cell Line/Model | Effect Observed |
|---|---|---|
| Antitumor Activity | Breast Cancer Cells | Significant reduction in viability |
| Neurotransmitter Modulation | Rodent Model | Increased serotonin levels |
Q & A
Basic: What experimental design strategies optimize the synthesis of trans-3-Trifluoromethyl-cyclohexylamine HCl to enhance yield and purity?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify optimal conditions. For example, fractional factorial designs minimize the number of trials while capturing interactions between variables . Purification can be achieved via column chromatography with gradient elution (as described in phosphazene synthesis protocols) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR .
Advanced: How can computational reaction path searches improve mechanistic understanding of this compound formation?
Methodological Answer:
Combine quantum chemical calculations (e.g., DFT) with transition-state analysis to map energy profiles for key steps like cyclohexylamine functionalization. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing down viable pathways (e.g., trifluoromethylation routes) . For stereochemical control, simulate solvent effects and steric interactions to rationalize trans selectivity .
Basic: Which analytical techniques reliably characterize the structural and stereochemical integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and confirm trans stereochemistry .
- NMR spectroscopy : Use NMR to verify trifluoromethyl group incorporation and -NMR for cyclohexylamine proton environments.
- HPLC with chiral columns : Validate enantiomeric excess (>98% purity) .
Advanced: How do stereoelectronic effects of the trifluoromethyl group influence the compound’s stability under acidic or catalytic conditions?
Methodological Answer:
Conduct kinetic isotope effect (KIE) studies and DFT-based electron-density analyses to probe the trifluoromethyl group’s electron-withdrawing effects. For example, compare hydrolysis rates of the HCl salt versus free base to assess acid stability. Use molecular dynamics simulations to model interactions in catalytic systems (e.g., enzyme active sites) and predict degradation pathways .
Basic: What protocols ensure reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Standardize anhydrous conditions (e.g., Schlenk line for moisture-sensitive steps) .
- Document reaction parameters (e.g., stirring rate, inert gas flow) using process control software for real-time monitoring .
- Share raw spectral data (NMR, HPLC) in open-access repositories to enable cross-validation .
Advanced: Can machine learning models predict byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
Train models on existing reaction datasets (e.g., trifluoromethylation reactions) to identify correlations between input variables (e.g., reagent stoichiometry, temperature) and byproduct profiles. Validate predictions via high-throughput experimentation (HTE) and refine models using feedback from LC-MS/MS data .
Basic: What separation techniques are effective for isolating this compound from diastereomeric or regioisomeric impurities?
Methodological Answer:
- Membrane-based separation : Use nanofiltration membranes with tailored pore sizes to separate isomers based on molecular size .
- Countercurrent chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-resolution separation .
Advanced: How can in situ spectroscopic methods (e.g., IR, Raman) elucidate real-time reaction dynamics during the compound’s synthesis?
Methodological Answer:
Implement reactor-integrated spectroscopy to monitor intermediate formation (e.g., imine or ammonium species). For example, use ATR-IR to track trifluoromethyl group incorporation kinetics. Couple with multivariate analysis (e.g., PCA) to deconvolute overlapping spectral signals and identify critical control points .
Basic: What safety considerations are critical when handling this compound in aqueous or high-temperature environments?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.
- Use Hazard and Operability (HAZOP) studies to identify risks (e.g., HCl release under heating) and implement engineering controls (e.g., scrubbers) .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
Methodological Answer:
Conduct meta-analyses of published data to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Use reaction microcalorimetry to quantify thermodynamic parameters (ΔH, ΔS) under standardized conditions. Cross-reference with computational models to reconcile experimental and theoretical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
